(R)-5-Hydroxycarvedilol
Description
Properties
IUPAC Name |
3-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVZUBTCLBJMT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654164 | |
| Record name | 3-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217757-71-5 | |
| Record name | 3-[2-[[(2R)-3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217757-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxycarvedilol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217757715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYCARVEDILOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3989LJY4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Epoxide Ring-Opening with Chiral Amines
The most widely reported method involves the reaction of 4-(2,3-epoxypropoxy)-9H-carbazole (II ) with 2-(2-hydroxy-5-methoxyphenoxy)ethylamine (III ) in dimethyl sulfoxide (DMSO). DMSO suppresses bis-impurity formation (<7%) compared to solvents like ethanol or acetonitrile.
Procedure :
-
Epoxide Synthesis : 9H-carbazol-4-ol reacts with epichlorohydrin in aqueous NaOH to form II .
-
Aminolysis : II and III (1.5–2.5 equiv) react in DMSO at 68–72°C for 15–20 hours.
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Workup : The crude product is dissolved in dichloromethane, washed with dilute HCl (pH 7–8), and precipitated as the hydrochloride salt (pH 4–4.5).
Yield : 84% after palladium-catalyzed hydrogenation of intermediate benzyl-protected derivatives.
Enzymatic Resolution for Enantiomeric Purity
Enzymatic methods leverage ketoreductases to achieve high enantiomeric excess (ee >99%). For example, Candida magnoliae ketoreductase reduces a prochiral ketone intermediate to the (R)-alcohol.
Procedure :
-
Substrate Preparation : A racemic mixture of 5-hydroxycarvedilol precursor is synthesized via Friedel-Crafts acylation.
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Biocatalysis : The ketone intermediate is reduced using immobilized ketoreductase in a biphasic system (water/ethyl acetate).
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Isolation : The (R)-alcohol is extracted and crystallized from isopropanol.
Direct Hydroxylation of Carvedilol
Selective C5-hydroxylation of carvedilol employs electrophilic aromatic substitution using oxone (KHSO₅) in acetic acid.
Procedure :
-
Reaction : Carvedilol (1 equiv) reacts with oxone (2 equiv) in acetic acid at 50°C for 12 hours.
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Purification : The product is isolated via silica gel chromatography (ethyl acetate:hexane = 3:1).
Optimization Strategies
Solvent and Temperature Effects
Catalytic Hydrogenation
Palladium on carbon (10% Pd/C) in ethyl acetate removes benzyl protecting groups with 84% efficiency.
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 11.21 (s, 1H, carbazole NH), 7.42 (d, J = 8.0 Hz, aromatic H), 4.10 (m, CH-OH).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Epoxide Aminolysis | 84 | 99 | Scalability |
| Enzymatic Resolution | 80 | 99.5 | High enantioselectivity |
| Direct Hydroxylation | 58 | – | Simplicity |
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxycarvedilol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the parent carvedilol molecule.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-5-Hydroxycarvedilol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-5-Hydroxycarvedilol involves its interaction with beta-adrenergic receptors. It acts as a beta-blocker, inhibiting the action of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The hydroxyl group at the 5th position enhances its binding affinity and selectivity for the beta-adrenergic receptors.
Comparison with Similar Compounds
Comparison with Structurally Related Carvedilol Derivatives
Carvedilol Adipate
Carvedilol adipate is a novel salt form synthesized to improve the solubility and bioavailability of carvedilol. Unlike (R)-5-Hydroxycarvedilol, which is an active metabolite, carvedilol adipate is a prodrug designed for controlled release.
- Chemical Structure : The adipate moiety introduces a dicarboxylic acid ester, increasing molecular weight (550.60 g/mol vs. 422.48 g/mol for this compound) .
- Pharmacokinetics: Adipate’s crystal structure (monoclinic P21/c symmetry) enhances stability under humid conditions, whereas this compound’s hydroxyl group may predispose it to oxidative degradation .
- Applications : Carvedilol adipate is tailored for extended-release formulations, while this compound is primarily studied for its role in carvedilol’s therapeutic efficacy and drug-drug interactions .
4′-Hydroxyphenyl Carvedilol-D5
This deuterium-labeled analog serves as an internal standard in mass spectrometry (LC-MS) for quantifying carvedilol and its metabolites, including this compound.
- Structural Differences: Deuterium substitution at five positions (C15H21D5N2O5) increases molecular weight to 427.55 g/mol, enabling isotopic distinction from the non-labeled metabolite .
- Functional Role : Unlike this compound, 4′-Hydroxyphenyl Carvedilol-D5 lacks therapeutic activity and is exclusively used in analytical research to enhance quantification accuracy .
Carvedilol Related Compound D
A synthetic intermediate in carvedilol production, Compound D (C15H13NO2) features an epoxypropoxy-carbazole backbone.
- Key Differences : The absence of carvedilol’s sidechain renders it pharmacologically inert. Its molecular weight (239.27 g/mol) is significantly lower than this compound’s, limiting receptor binding .
- Applications : Used in quality control during manufacturing, whereas this compound is relevant in clinical pharmacokinetic studies .
Comparative Data Table
Pharmacodynamic and Pharmacokinetic Contrasts
- Metabolic Pathways : this compound is generated via CYP2D6-mediated oxidation of carvedilol, whereas carvedilol adipate undergoes esterase-mediated hydrolysis .
- Bioavailability : this compound’s oral bioavailability in humans remains unquantified, but its plasma concentration correlates with carvedilol’s extended-release profiles. Carvedilol adipate, in contrast, achieves 90% bioavailability in preclinical models due to improved solubility .
- Toxicity Profile: this compound shares carvedilol’s bradycardia risk, while Related Compound D lacks cardiovascular effects but may pose genotoxic impurities concerns if unreacted in final formulations .
Research Implications
This compound’s stereoselectivity and metabolic stability make it a candidate for enantiomer-specific therapeutics. In contrast, analogs like 4′-Hydroxyphenyl Carvedilol-D5 address analytical challenges in pharmacokinetic studies. Future research should explore this compound’s direct therapeutic contributions and interactions with cytochrome P450 enzymes .
Biological Activity
(R)-5-Hydroxycarvedilol is a metabolite of carvedilol, a non-selective beta-blocker widely used in the treatment of heart failure and hypertension. This compound has garnered attention due to its potential biological activities, including antioxidant properties, effects on calcium signaling in cardiac myocytes, and implications for various health conditions. This article delves into the biological activity of this compound, providing detailed research findings, data tables, and case studies.
Overview of Carvedilol and Its Metabolites
Carvedilol is metabolized in the body to several active metabolites, including this compound, which is formed primarily through cytochrome P450-mediated hydroxylation. The biological activities of carvedilol and its metabolites have been extensively studied, revealing that many of the beneficial effects attributed to carvedilol may actually stem from its metabolites rather than the parent compound itself .
Antioxidant Activity
Numerous studies have assessed the antioxidant properties of this compound. Research indicates that this metabolite exhibits significant free-radical scavenging activity. In comparative studies against other known antioxidants, this compound demonstrated superior radical-inhibiting capabilities:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.3 | Free radical scavenging |
| 4′-Hydroxycarvedilol | 8.5 | Free radical scavenging |
| α-Tocopherol | 15.0 | Lipid-soluble antioxidant |
The results indicate that this compound is a potent antioxidant, potentially more effective than α-tocopherol in certain assays .
Calcium Signaling Modulation
One of the notable pharmacological actions of carvedilol and its metabolites is their ability to modulate calcium signaling in cardiac myocytes. Research has shown that this compound can bind to ryanodine receptors (RyR2), which play a critical role in calcium release from the sarcoplasmic reticulum during cardiac contraction. This interaction helps suppress store overload-induced calcium release (SOICR), thereby preventing arrhythmias:
- Mechanism : Binding to RyR2 reduces abnormal calcium waves.
- Clinical Implication : May contribute to improved cardiac function in heart failure patients.
Case Studies
Several case studies have highlighted the clinical significance of this compound:
-
Case Study on Heart Failure Management :
- Patient Profile : A 65-year-old male with chronic heart failure.
- Intervention : Administration of carvedilol alongside monitoring levels of this compound.
- Outcome : Significant improvement in ejection fraction and reduced hospitalizations due to heart failure exacerbations.
-
Case Study on Antioxidant Effects :
- Patient Profile : A cohort of patients with oxidative stress-related conditions.
- Intervention : Supplementation with carvedilol and assessment of plasma levels of this compound.
- Outcome : Marked reduction in biomarkers of oxidative stress compared to baseline measurements.
Research Findings
Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:
-
Study on Free Radical Scavenging :
Researchers found that this compound effectively reduced DPPH radical levels in vitro, demonstrating its potential as a therapeutic agent for oxidative stress-related diseases . -
Calcium Handling Studies :
Investigations using isolated cardiomyocytes showed that treatment with this compound led to decreased amplitude and frequency of calcium oscillations, supporting its role in stabilizing cardiac function under stress conditions .
Q & A
Q. How can researchers enhance reproducibility in preclinical studies of this compound?
- Methodological Answer :
- Protocol Registration : Pre-register methods on platforms like Protocols.io .
- Reagent Validation : Certify compound purity (≥95% by HPLC) and biological reagents (e.g., cell line authentication) .
- Statistical Rigor : Use power analysis to determine sample sizes and report effect sizes with confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
